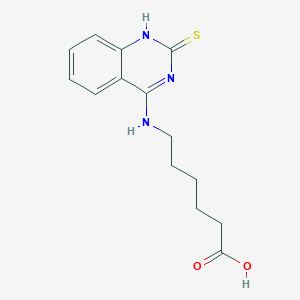

6-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanoic acid is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocyclic compounds that have received significant attention due to their wide range of biopharmaceutical activities . They are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

The synthesis of quinazolinone derivatives often starts from anthranilic acid, which reacts with formamide at 120°C in open air, a process known as the Niementowski reaction . In one study, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Chemical Reactions Analysis

The chemical reactions involving quinazolinone derivatives are diverse. For instance, 2-styryl-4(3H)-quinazolinone derivatives were prepared using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthetic Pathways and Derivatives : Research by El‐Hiti et al. (2002) focused on the synthesis of 3-aryl-2-thioxoquinazolin-4(3H)-ones, showcasing a method that could potentially be applied to the synthesis of compounds like "6-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanoic acid" (El‐Hiti, Abdel-megeed, & Zied, 2002). This highlights the compound's role in the synthesis of biologically active molecules and azo dyes.

- Practical Synthesis Approaches : Azizi and Edrisi (2017) developed a practical protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which are closely related to the target compound, emphasizing the ease and efficiency of synthesis which could be relevant for "this compound" as well (Azizi & Edrisi, 2017).

Biological and Medicinal Applications

- Antimicrobial and Anticonvulsant Activities : Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the antimicrobial and anticonvulsant activities of thioxoquinazolinone derivatives. Their research could suggest potential biomedical applications for "this compound" in creating new therapeutic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Material Science and Other Applications

- Fluorescence Studies : Singh and Singh (2007) conducted fluorescence studies on novel fluorophores, which could imply the potential of "this compound" for use in labeling and fluorescence applications, particularly in molecular biology and analytical chemistry (Singh & Singh, 2007).

Mecanismo De Acción

Quinazolinones

are a class of nitrogen-containing heterocyclic compounds that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Mode of action

The mode of action of quinazolinones can vary widely depending on their specific chemical structure and the biological target they interact with .

Biochemical pathways

Quinazolinones can affect a variety of biochemical pathways, again depending on their specific structure and target .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinazolinones can vary widely and are influenced by factors such as the compound’s specific chemical structure and the route of administration .

Result of action

The molecular and cellular effects of quinazolinones can include things like inhibition of enzyme activity, modulation of receptor signaling, induction of cell cycle arrest, and triggering of apoptosis .

Action environment

The action, efficacy, and stability of quinazolinones can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-12(19)8-2-1-5-9-15-13-10-6-3-4-7-11(10)16-14(20)17-13/h3-4,6-7H,1-2,5,8-9H2,(H,18,19)(H2,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBUJVXYUXGCSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2976918.png)

![[6-Chloro-4-(chloromethyl)-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2976919.png)

![(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione](/img/structure/B2976925.png)

![butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2976929.png)

![2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2976935.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2976936.png)